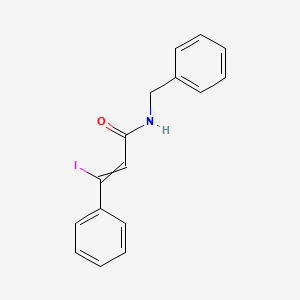
N-Benzyl-3-iodo-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-iodo-3-phenylprop-2-enamide is a chemical compound with the molecular formula C16H14INO It is known for its unique structure, which includes an iodine atom, a benzyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-iodo-3-phenylprop-2-enamide typically involves the reaction of benzylamine with 3-iodo-3-phenylprop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-iodo-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioamides, or ethers.
Oxidation Reactions: Products include oxides, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-Benzyl-3-iodo-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of N-Benzyl-3-iodo-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The iodine atom and the benzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Benzyl-3-iodo-3-phenylprop-2-enamide can be compared with other similar compounds such as:
N-Benzyl-3-bromo-3-phenylprop-2-enamide: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.
N-Benzyl-3-chloro-3-phenylprop-2-enamide: Contains a chlorine atom instead of iodine. It may have different chemical properties and applications.
N-Benzyl-3-fluoro-3-phenylprop-2-enamide: Contains a fluorine atom instead of iodine. It may show different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its iodine atom, which imparts distinct reactivity and potential biological activities compared to its halogenated analogs.
Properties
CAS No. |
601521-87-3 |
|---|---|
Molecular Formula |
C16H14INO |
Molecular Weight |
363.19 g/mol |
IUPAC Name |
N-benzyl-3-iodo-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H14INO/c17-15(14-9-5-2-6-10-14)11-16(19)18-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19) |
InChI Key |
WKORREVOKXTQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=C(C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
![N-[3-(Tribromomethanesulfonyl)benzoyl]glycine](/img/structure/B12569572.png)
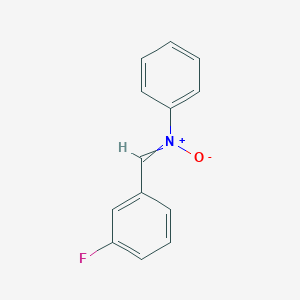
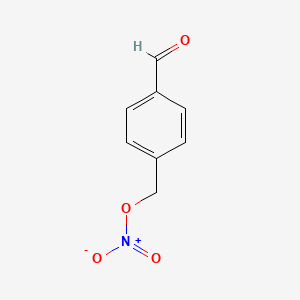
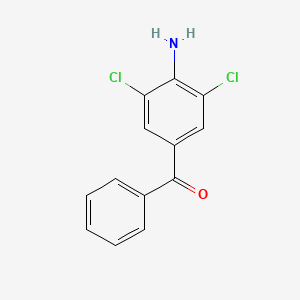
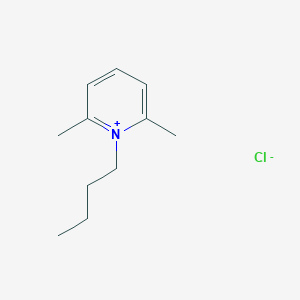
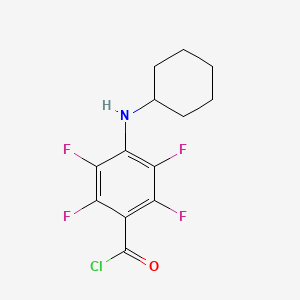

![3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)](/img/structure/B12569600.png)
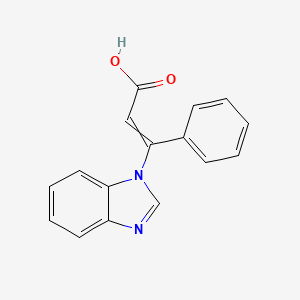
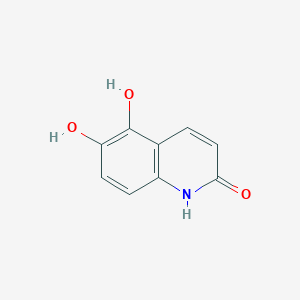
![[(4R,6S)-2,2-Dimethyl-6-(propan-2-yl)-1,3-dioxan-4-yl]methanol](/img/structure/B12569636.png)


